molecular formula C27H36ClN3O5 B6288547 Fmoc-Lys(Aca) HCl CAS No. 2737202-62-7

Fmoc-Lys(Aca) HCl

Cat. No.: B6288547
CAS No.: 2737202-62-7
M. Wt: 518.0 g/mol
InChI Key: PJCFTSHSJDOMKA-JIDHJSLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride is a derivative of lysine, an essential amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The 9-fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of lysine, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride has several applications in scientific research:

Mechanism of Action

The primary function of 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride is to protect the amino group of lysine during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the 9-fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride is unique due to the presence of both the 9-fluorenylmethyloxycarbonyl and acetyl protecting groups, which provide dual protection for the amino groups of lysine. This dual protection is particularly useful in complex peptide synthesis where multiple protecting groups are required .

Properties

IUPAC Name

(2S)-6-(6-aminohexanoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O5.ClH/c28-16-8-1-2-15-25(31)29-17-9-7-14-24(26(32)33)30-27(34)35-18-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23;/h3-6,10-13,23-24H,1-2,7-9,14-18,28H2,(H,29,31)(H,30,34)(H,32,33);1H/t24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCFTSHSJDOMKA-JIDHJSLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCCCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CCCCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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